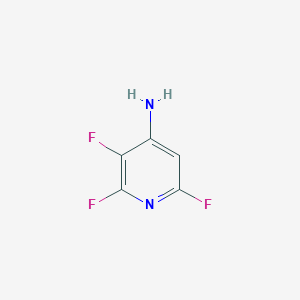

2,3,6-Trifluoropyridin-4-amine

Overview

Description

2,3,6-Trifluoropyridin-4-amine is a chemical compound with the molecular formula C5H3F3N2 . It is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Molecular Structure Analysis

The molecular weight of 2,3,6-Trifluoropyridin-4-amine is 148.086 g/mol . The exact mass and monoisotopic mass are 148.02483259 g/mol . The compound has a density of 1.5±0.1 g/cm3 .

Physical And Chemical Properties Analysis

2,3,6-Trifluoropyridin-4-amine has a boiling point of 251.2±35.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 38.9 Ų . It has a complexity of 122 .

Scientific Research Applications

Agrochemical Industry

- Summary of Application : Trifluoromethylpyridines, such as 2,3,6-Trifluoropyridin-4-amine, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .

- Results or Outcomes : The results of these applications are the protection of crops from pests. The specific quantitative data or statistical analyses were not provided in the source .

Pharmaceutical Industry

- Summary of Application : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results or Outcomes : The outcomes of these applications are the development of effective pharmaceutical and veterinary products. The specific quantitative data or statistical analyses were not provided in the source .

Synthesis of Fluorinated Pyridines

- Summary of Application : Fluorinated pyridines, such as 2,3,6-Trifluoropyridin-4-amine, are used in the synthesis of various organic compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds particularly interesting .

- Results or Outcomes : The outcomes of these applications are the development of various organic compounds with unique properties. The specific quantitative data or statistical analyses were not provided in the source .

Development of Fluorinated Agricultural Products

- Summary of Application : In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

- Results or Outcomes : The outcomes of these applications are the development of effective agricultural products. The specific quantitative data or statistical analyses were not provided in the source .

Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

- Summary of Application : F18 substituted pyridines, which can be synthesized from 2,3,6-Trifluoropyridin-4-amine, present a special interest as potential imaging agents for various biological applications . These compounds are particularly useful in local radiotherapy of cancer .

- Results or Outcomes : The outcomes of these applications are the development of effective imaging agents for local radiotherapy of cancer. The specific quantitative data or statistical analyses were not provided in the source .

Development of Fluorinated Functional Materials

- Summary of Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Results or Outcomes : The outcomes of these applications are the development of effective functional materials. The specific quantitative data or statistical analyses were not provided in the source .

Safety And Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trifluoropyridin-4-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

2,3,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFOLPUTPVEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553974 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoropyridin-4-amine | |

CAS RN |

63489-55-4 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)